molecular formula C12H11N5O2 B116378 o6-Benzyl-8-oxoguanine CAS No. 158754-46-2

o6-Benzyl-8-oxoguanine

Katalognummer B116378
CAS-Nummer: 158754-46-2
Molekulargewicht: 257.25 g/mol
InChI-Schlüssel: VPMJBCMAJPZWIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

o6-Benzyl-8-oxoguanine is a significant metabolite of o6-Benzylguanine, a compound that has been studied for its ability to inactivate the DNA repair protein o6-alkylguanine-DNA alkyl-transferase (AGT). This inactivation enhances the sensitivity of tumor cells to certain chemotherapeutic agents, particularly nitrosoureas, which are used in cancer treatment .

Synthesis Analysis

The synthesis of o6-Benzyl-8-oxoguanine occurs primarily through the metabolic conversion of o6-Benzylguanine in humans and other mammals. This process involves the rapid disappearance of o6-Benzylguanine from plasma and its conversion into o6-Benzyl-8-oxoguanine . The metabolism of o6-Benzylguanine to o6-Benzyl-8-oxoguanine has been observed in both human and animal models, with the metabolite exhibiting a longer half-life and greater area under the concentration-time curve (AUC) than the parent compound .

Molecular Structure Analysis

The molecular structure of o6-Benzyl-8-oxoguanine is characterized by the addition of a benzyl group to the o6 position of the guanine base, along with an oxygen atom at the 8 position, resulting in an oxidized form of guanine. This structural modification is crucial for the compound's ability to inactivate AGT by transferring its benzyl moiety to the active site of the enzyme .

Chemical Reactions Analysis

o6-Benzyl-8-oxoguanine is an active metabolite that retains the ability to inactivate AGT, similar to its parent compound o6-Benzylguanine. The metabolite has been shown to undergo further metabolic reactions, including debenzylation to form 8-oxoguanine, particularly in the human liver. This reaction is primarily mediated by the cytochrome P450 enzyme CYP1A2 . The metabolite's ability to inactivate AGT is a key aspect of its chemical reactivity and its potential use in enhancing the efficacy of alkylating chemotherapeutic agents .

Physical and Chemical Properties Analysis

The pharmacokinetic properties of o6-Benzyl-8-oxoguanine have been studied in various models. It has been found to have a longer half-life compared to o6-Benzylguanine, indicating a more prolonged presence in the bloodstream. The metabolite also exhibits nonlinear kinetics, with its half-life increasing with the dose administered . The compound's solubility, stability, and distribution in biological systems are critical for its function as a chemosensitizer, as evidenced by its penetration into the cerebrospinal fluid (CSF) and its prolonged suppression of MGMT activity . The pharmacokinetics of o6-Benzyl-8-oxoguanine have been further characterized using liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which have provided detailed information on its concentration in human plasma .

Wissenschaftliche Forschungsanwendungen

Metabolic and Pharmacokinetic Findings

o6-Benzyl-8-oxoguanine, a major metabolite of o6-Benzylguanine, demonstrates significant importance in human pharmacokinetics and metabolism. Studies have shown that o6-Benzylguanine rapidly converts to o6-Benzyl-8-oxoguanine in humans, with the latter displaying nonlinear kinetics and playing a crucial role in the depletion of AGT activity in lymphocytes (Dolan et al., 1998).

Pharmacokinetics in Rats

Research on rats revealed that a significant portion of o6-Benzylguanine is transformed into o6-Benzyl-8-oxoguanine. This conversion and the pharmacokinetics of these compounds provide insights into their disposition and availability in mammalian systems, crucial for preparing o6-Benzylguanine for clinical trials (Roy et al., 1995).

Enzymatic Interaction and Metabolism in Human Liver

The metabolism of o6-Benzyl-8-oxoguanine in human liver is attributed mainly to the action of the cytochrome P450 enzyme CYP1A2. This enzymatic interaction is crucial for the debenzylation of o6-Benzyl-8-oxoguanine, forming 8-oxoguanine and affecting the compound's kinetics and therapeutic effectiveness (Long et al., 2001).

Pharmacokinetics in Pediatric Patients

In pediatric patients with central nervous system tumors, the pharmacokinetics of o6-Benzylguanine and o6-Benzyl-8-oxoguanine have been studied, revealing rapid elimination of o6-Benzylguanine and a considerably longer terminal half-life for o6-Benzyl-8-oxoguanine. These findings are crucial for understanding the compound's behavior in pediatric oncology (Neville et al., 2004).

Analytical Method for Determination in Human Plasma

An analytical method using LC-MS/MS for the simultaneous determination of o6-Benzylguanine and o6-Benzyl-8-oxoguanine in human plasma has been developed. This method is crucial for measuring these compounds in patient plasma samples from clinical trials, thereby aiding in pharmacokinetic studies (Mannem & Xu, 2019).

Zukünftige Richtungen

The future directions of O6-Benzyl-8-oxoguanine research could involve investigating how telomeric 8-oxoguanine processing affects telomere integrity and overall genome stability . Additionally, the focus could be on the epigenetic and epitranscriptional roles of 8-oxoguanine, highlighting the significance of oxidative modification in redox-mediated control of gene expression .

Eigenschaften

IUPAC Name

2-amino-6-phenylmethoxy-7,9-dihydropurin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c13-11-15-9-8(14-12(18)16-9)10(17-11)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,13,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMJBCMAJPZWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=O)N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o6-Benzyl-8-oxoguanine

Synthesis routes and methods I

Procedure details

2,4,5-Triamino-6-benzyloxypyrimidine (Pfleiderer et al., Chem. Ber., 94, 12-18 (1961)) (1.85 g, 8 mmol) and 1,1'-carbonyldiimidazole (1.30 g, 8 mmol) were dissolved in anhydrous N,N-dimethylformamide (5 mL) under argon. The solution was stirred at room temperature overnight and was mixed with water (200 mL) to precipitate a white solid. The solid was collected by filtration, and dissolved in 250 mL of aqueous 2N NaOH solution. Undissolved material was removed by filtration, and the filtrate was neutralized with glacial acetic acid to precipitate a white solid. The solid was collected by filtration, was washed with water, and was recrystallized from 50% aqueous ethanol to afford analytically pure 1c: yield, 1.63 g (79%); mp 256°-257° C. dec.; UV (pH 1) λmax 243 nm (ε=0.717×104), 306 (1.499×104); (pH 6.9) 243 (0.915×104), 290 (1.108×104); (pH 13) 249 (sh) (0.443×104), 293 (1.368×104); 1H NMR δ5.41 (s, 2H, ArCH2), 6.13 (s, 2H, NH2 , exchange with D2O), 7.33-7.51 (m, 5H, ArH), 10.46 (s, 1H, exchanges with D2O), 11.04 (s, 1H, exchanges with D2O); MS (EI) Calcd. m/z for C12H11N5O2 : 257.0912. Found: 257.0914. Anal. (C12H11N5O2. 1/2H2O) C, N, H.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

2,4,5-Triamino-6-benzyloxypyrimidine (Pfleiderer et al., Chem. Ber., 94, 12-18 (1961)) (1.85 g, 8 mmol) and 1,11-carbonyldiimidazole (1.30 g, 8 mmol) were dissolved in anhydrous N,N-dimethylformamide (5 mL) under argon. The solution was stirred at room temperature overnight and was mixed with water (200 mL) to precipitate a white solid. The solid was collected by filtration, and dissolved in 250 mL of aqueous 2 N NaOH solution. Undissolved material was removed by filtration, and the filtrate was neutralized with glacial acetic acid to precipitate a white solid. The solid was collected by filtration, was washed with water, and was recrystallized from 50% aqueous ethanol to afford analytically pure 1c: yield, 1.63 g (79%); mp 256-257° C. dec.; UV (pH 1) 1max 243 nm (e=0.717×104), 306 (1.499×104); (pH 6.9) 243 (0.915×104), 290 (1.108×104); (pH 13) 249 (sh) (0.443×104), 293 (1.368×104); 1H NMR d 5.41 (s, 2 H, ArCH2), 6.13 (s, 2 H, NH2, exchange with D2O), 7.33-7.51 (m, 5 H, ArH), 10.46 (s, 1 H, exchanges with D2O), 11.04 (s, 1 H, exchanges with D2O); MS (EI) Calcd. m/z for C12H11N5O2 : 257.0912. Found: 257.0914. Anal. (C12H11N5O2. 1/2 H2O) C, N, H.
Quantity
1.85 g
Type
reactant
Reaction Step One
[Compound]
Name
1,11-carbonyldiimidazole
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
o6-Benzyl-8-oxoguanine
Reactant of Route 2
o6-Benzyl-8-oxoguanine
Reactant of Route 3
Reactant of Route 3
o6-Benzyl-8-oxoguanine
Reactant of Route 4
Reactant of Route 4
o6-Benzyl-8-oxoguanine
Reactant of Route 5
Reactant of Route 5
o6-Benzyl-8-oxoguanine
Reactant of Route 6
Reactant of Route 6
o6-Benzyl-8-oxoguanine

Citations

For This Compound
37
Citations
C Mannem, Y Xu - Biomedical Chromatography, 2020 - Wiley Online Library
O 6 ‐benzylguanine (O 6 BG) is an inhibitor of O 6 ‐alkylguanine‐DNA alkyltransferase (AGT). It binds to AGT by transferring its benzyl moiety to the cysteine residue at the active site of …
L Long, RC Moschel, ME Dolan - Biochemical pharmacology, 2001 - Elsevier
O 6 -Benzylguanine (BG) effectively inactivates the DNA repair protein O 6 -alkylguanine-DNA alkyltransferase, and enhances the effectiveness of 1,3-bis(2-chloroethyl)-1-nitrosourea in …
Number of citations: 17 www.sciencedirect.com
ME Dolan, SK Roy, AA Fasanmade… - Journal of Clinical …, 1998 - ascopubs.org
… results in a rapid conversion to O6-Benzyl-8-oxoguanine, which follows nonlinear kinetics. Both … depletion of AGT activity is likely due primarily to the effect of O6-Benzyl-8-oxoguanine. …
Number of citations: 94 ascopubs.org
ME Dolan, MY Chae, AE Pegg, JH Mullen… - Cancer research, 1994 - AACR
O 6 -Benzylguanine effectively inactivates the DNA repair protein, O 6 -alkylguanine-DNA alkyltransferase, leading to an increase in the therapeutic index of 1,3-bis(2-chloroethyl)-1-…
Number of citations: 79 aacrjournals.org
SL Berg, DJ Murry, CL McCully, K Godwin… - Clinical cancer research …, 1998 - AACR
… We investigated the pharmacokinetic behavior of O6BG and O6-benzyl-8-oxoguanine (8-oxo-O6BG) in cerebrospinal fluid (CSF) and plasma after intraventricular administration of …
Number of citations: 10 aacrjournals.org
L Long, DR McCabe, ME Dolan - Journal of Chromatography B: Biomedical …, 1999 - Elsevier
A highly sensitive and selective method for determining 8-oxoguanine in plasma and urine was developed by high-performance liquid chromatography with electrochemical detection. …
Number of citations: 27 www.sciencedirect.com
SL Berg, SL Gerson, K Godwin, DE Cole, L Liu… - Cancer research, 1995 - AACR
… The mean clearance of O6@ benzyl-8-oxoguanine was 6.4 ±2.2 mi/minIm2. On the basis of … Although O6@ benzyl-8-oxoguanine was quantified using the O6BG standard curve, it is …
Number of citations: 30 aacrjournals.org
SK Roy, KR Korzekwa, FJ Gonzalez… - Biochemical …, 1995 - Elsevier
The oxidation of O 6 -benzylguanine, an inactivator of O 6 -alkylguanine-DNA alkyltransferase, was examined using human liver cytosol, microsomes, and several P450 isoforms. …
Number of citations: 52 www.sciencedirect.com
NA Loktionova, M Xu-Welliver, TM Crone… - Biochemical …, 1999 - Elsevier
O 6 -Benzylguanine (BG) is an inactivator of human O 6 -alkylguanine-DNA alkyltransferase (AGT) currently undergoing clinical trials to enhance cancer chemotherapy by alkylating …
Number of citations: 26 www.sciencedirect.com
K Neville, S Blaney, M Bernstein, P Thompson… - Clinical cancer …, 2004 - AACR
… Representative concentration versus time curve for O6-benzylguanine (O6-BG) and its metabolite, O6-benzyl-8-oxoguanine (8-oxo-O6BG). Circles represent O6BG concentration, …
Number of citations: 13 aacrjournals.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.